molecular formula C13H21NO3S B3953538 N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide

N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B3953538
M. Wt: 271.38 g/mol
InChI Key: APWGJZFMESDRMA-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide is a high-purity sulfonamide derivative intended for research and development purposes. Sulfonamide compounds are a significant class of organic molecules with diverse applications in scientific research, particularly in medicinal chemistry and chemical biology. They are frequently investigated as key scaffolds in the development of pharmacological tools and enzyme inhibitors . The structural motif of a benzenesulfonamide group linked to a methoxypropanol derivative suggests potential utility as an intermediate in organic synthesis or in the development of compounds that modulate biological targets. Researchers can leverage this chemical in projects exploring structure-activity relationships (SAR), particularly where the trimethylphenyl group provides steric hindrance and the methoxypropan-2-yl moiety contributes to solubility parameters . This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) and handle all compounds appropriately in a laboratory setting.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-9-6-10(2)13(11(3)7-9)18(15,16)14-12(4)8-17-5/h6-7,12,14H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWGJZFMESDRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide can be characterized by its molecular formula C13H19NO2SC_{13}H_{19}NO_2S and its structure which features a sulfonamide functional group attached to a trimethylbenzene moiety. The methoxypropan-2-yl group enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.

Inhibition of Kinases

One of the primary applications of this compound is as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK12 and CDK7. These kinases play crucial roles in cell cycle regulation and transcriptional control. Inhibiting these kinases can lead to the suppression of cancer cell proliferation:

  • Mechanism of Action : The compound selectively binds to specific cysteine residues in CDK12 and CDK7, leading to their inhibition. This action can induce apoptosis in cancer cells, making it a potential therapeutic agent for treating various cancers .

Treatment of Proliferative Diseases

The compound has shown promise in treating proliferative diseases such as cancers and autoimmune disorders. Its ability to inhibit protein kinases involved in cell growth pathways allows it to be utilized in therapeutic compositions aimed at managing these conditions:

  • Clinical Implications : Research indicates that compounds like this compound can be formulated into pharmaceutical compositions for the treatment of diseases characterized by excessive cell proliferation .

Case Study 1: Cancer Treatment

In a study evaluating the efficacy of various CDK inhibitors, this compound demonstrated significant cytotoxic effects on neuroblastoma cells. The study utilized cell viability assays to measure the impact of the compound on cell growth:

CompoundIC50 (µM)Cell Line
This compound5.3Neuroblastoma

This data suggests that the compound effectively inhibits the growth of neuroblastoma cells at relatively low concentrations .

Case Study 2: Inflammatory Diseases

Another application explored is the use of this compound in treating inflammatory diseases such as rheumatoid arthritis. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines by targeting specific signaling pathways associated with inflammation:

DiseaseMechanismResult
Rheumatoid ArthritisInhibition of IL-1 signalingReduced cytokine levels

The findings indicate potential for developing anti-inflammatory therapies based on this compound .

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

Structural and Functional Group Analysis

The following sulfonamides are compared based on substituent variations and their implications:

Compound Name Substituent on Sulfonamide Nitrogen Key Functional Groups Molecular Formula (Calculated)
Target Compound 1-Methoxypropan-2-yl Methoxy, trimethylbenzene C₁₃H₂₁NO₃S
N-Benzyl-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-2,4,6-trimethylbenzenesulfonamide (62) Benzyl, (1R,2S)-1-hydroxy-1-phenylpropan-2-yl Hydroxy, benzyl, phenyl C₂₃H₂₅NO₃S
N-(2-Aminoethyl)-2,4,6-trimethylbenzenesulfonamide (12a) 2-Aminoethyl Aminoethyl C₁₁H₁₆N₂O₂S
Key Observations:
  • Target Compound : The methoxy group increases lipophilicity, while the branched propan-2-yl chain introduces steric effects. The trimethylbenzene sulfonyl group provides rigidity and electron-withdrawing characteristics.
  • Compound 62: The hydroxy and benzyl groups enhance polarity and hydrogen-bonding capacity, which may influence solubility and biological target interactions.

Biological Activity

N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in various biological studies due to its potential therapeutic effects. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C13H19NO2S
  • Molecular Weight : 253.36 g/mol

Structural Features

  • The presence of the sulfonamide group (-SO2NH2) is significant for its biological activity.
  • The methoxypropan-2-yl moiety may influence its solubility and interaction with biological targets.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Studies have shown that compounds with sulfonamide groups can act as inhibitors of various cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and proliferation.

Antiproliferative Effects

Research indicates that this compound may possess antiproliferative properties , particularly against cancer cell lines. The mechanism involves the inhibition of CDK activity, leading to cell cycle arrest and apoptosis.

Case Study: Jurkat T-Cell Line

A study conducted on Jurkat T-cell acute lymphoblastic leukemia (T-ALL) cells demonstrated the following:

TreatmentConcentrationCell Viability (%)Notes
Control-100Baseline
Compound A200 nM40Significant reduction in viability
Compound A1 mM10Nearly complete inhibition

The results suggest that this compound can effectively reduce cell viability in a concentration-dependent manner.

Inhibition of Kinases

The compound's ability to inhibit kinases has been highlighted in several studies. For instance, it has been shown to inhibit CDK12 and CDK13, which are involved in the transcriptional regulation of genes associated with cancer proliferation.

Table: Inhibition Profile of Kinases

KinaseInhibition IC50 (nM)Reference
CDK12150
CDK13200
Other KinasesVaries

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. This compound has been assessed for its toxicity profile:

Summary of Toxicity Data

  • Acute Toxicity : Low; no severe adverse effects reported at therapeutic doses.
  • Chronic Exposure : Potential irritant to skin and eyes; caution advised during handling.
  • Carcinogenicity : Not classified as a carcinogen based on available data .

Q & A

Q. What are the common synthetic routes for N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including sulfonylation of amines with 2,4,6-trimethylbenzenesulfonyl chloride. For example, substitution reactions between chiral amines (e.g., (1S,2S)-diaminocyclohexane) and sulfonyl chlorides in dichloromethane (CH2_2Cl2_2) at controlled temperatures (e.g., 273 K) are common. Post-reaction purification via column chromatography (hexane/ethyl acetate gradients) ensures high purity .

Key Steps :

  • Sulfonylation : Reacting amines with 2,4,6-trimethylbenzenesulfonyl chloride under anhydrous conditions.
  • Purification : Silica gel chromatography to isolate the product.
  • Crystallization : Slow evaporation from solvents like CH2_2Cl2_2 for structural analysis .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., gauche orientation of substituents around the sulfonamide S–N bond) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity (e.g., methyl group signals at δ 2.24–2.66 ppm) .
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (1331–1186 cm1^{-1}) and NH stretches (~3277 cm1^{-1}) .

Table 1 : Common Characterization Techniques

TechniqueApplicationExample from Evidence
X-ray CrystallographyConfirms absolute stereochemistry (Flack parameter)
1^1H NMRVerifies methyl group integration
IRDetects functional groups (S=O, NH)

Advanced Research Questions

Q. How can enantioselective synthesis of this sulfonamide be optimized for chiral purity?

Palladium-catalyzed N-allylation using chiral ligands (e.g., phosphinooxazoline) enables enantioselective synthesis. Key parameters include:

  • Catalyst Loading : 5–10 mol% Pd for high turnover.
  • Solvent Choice : Tetrahydrofuran (THF) or toluene for improved stereocontrol.
  • Temperature : Sub-ambient conditions (−20°C) to minimize racemization .

Data Contradiction Note : While uses low-temperature substitution reactions, achieves higher enantiomeric excess (ee) via catalytic methods. Method selection depends on target ee and scalability .

Q. What strategies address challenges in crystallizing sulfonamide derivatives for structural studies?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility, while gradual evaporation promotes crystal growth.
  • Hydrogen Bond Engineering : Introducing N–H⋯O/N interactions (e.g., via amine substituents) stabilizes supramolecular chains, as seen in gauche-oriented cyclohexyl-phenyl systems .
  • Chiral Resolutions : Use of enantiopure diamines (e.g., (1S,2S)-diaminocyclohexane) avoids racemic mixtures, simplifying crystallization .

Q. How can conflicting biological activity data for sulfonamide analogs be resolved?

  • Kinetic Studies : Measure IC50_{50} values under standardized assays (e.g., enzyme inhibition).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., difluoromethoxy vs. chloro groups) on target binding .
  • Computational Modeling : Molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) .

Table 2 : Pharmacological Evaluation Parameters

ParameterMethodExample from Evidence
IC50_{50}Enzyme inhibition assays
Binding AffinitySurface plasmon resonance (SPR)
Metabolic StabilityMicrosomal incubation + LC-MS analysis

Q. What are the applications of this compound in coordination chemistry?

The sulfonamide moiety acts as a polydentate ligand, forming complexes with transition metals (e.g., Fe, Co). For example, N,N',N''-nitrilotris(ethane-2,1-diyl) derivatives stabilize tetrahedral geometries in metal-organic frameworks (MOFs), enabling studies on magnetic anisotropy .

Key Design Considerations :

  • Ligand Rigidity : Bulky 2,4,6-trimethylphenyl groups minimize Jahn-Teller distortions.
  • Donor Sites : Sulfonamide O and N atoms coordinate metals, while CH3_3 groups enhance steric shielding .

Methodological Recommendations

  • Synthesis : Prioritize catalytic enantioselective methods for chiral purity .
  • Characterization : Combine X-ray crystallography with advanced NMR (e.g., 19^{19}F NMR for fluorinated analogs) .
  • Biological Assays : Use orthogonal techniques (SPR, IC50_{50}) to validate activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 2
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N-(1-methoxypropan-2-yl)-2,4,6-trimethylbenzenesulfonamide

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